molecular formula C30H44N4O2 B14294829 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione CAS No. 129273-40-1

1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione

Cat. No.: B14294829
CAS No.: 129273-40-1
M. Wt: 492.7 g/mol
InChI Key: ZBTAOPZIZWFKHW-UHFFFAOYSA-N
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Description

1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-diaminoanthraquinone with 6-(dimethylamino)hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-60°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds .

Scientific Research Applications

1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its anticancer properties, particularly in targeting hypoxic tumor cells.

    Industry: Utilized in the development of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) further enhances its cytotoxic effects. Molecular targets include topoisomerase II and hypoxia-inducible factor 1-alpha (HIF-1α) pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione: Similar structure but with shorter alkyl chains.

    1,4-Bis((2-(diethylamino)ethyl)amino)-9,10-anthracenedione: Contains diethylamino groups instead of dimethylamino groups.

Uniqueness

1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione is unique due to its longer hexyl chains, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

CAS No.

129273-40-1

Molecular Formula

C30H44N4O2

Molecular Weight

492.7 g/mol

IUPAC Name

1,4-bis[6-(dimethylamino)hexylamino]anthracene-9,10-dione

InChI

InChI=1S/C30H44N4O2/c1-33(2)21-13-7-5-11-19-31-25-17-18-26(32-20-12-6-8-14-22-34(3)4)28-27(25)29(35)23-15-9-10-16-24(23)30(28)36/h9-10,15-18,31-32H,5-8,11-14,19-22H2,1-4H3

InChI Key

ZBTAOPZIZWFKHW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCNC1=C2C(=C(C=C1)NCCCCCCN(C)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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